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molecular formula C10H12ClNO3 B8302795 3-(2-Chloropyridin-3-yl)-3-hydroxypropanoic acid ethyl ester

3-(2-Chloropyridin-3-yl)-3-hydroxypropanoic acid ethyl ester

Cat. No. B8302795
M. Wt: 229.66 g/mol
InChI Key: FPROWCZUJRYEQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09409917B2

Procedure details

To a solution of 14.5 mL diisopropylamine in 336 mL THF was added 49 mL n-BuLi (2.5 M in hexanes) at 0° C. The mixture was stirred at 0° C. for 15 min, cooled to −78° C. before 10 mL EtOAc were dropwise added. After another 30 min, a solution of 2-chloro-3-pyridine carboxaldehyde (84.8 mmol), dissolved in 84 mL THF, was added. The mixture was stirred at −78° C. for 30 min and then allowed to warm to RT. After stirring for 1.5 h, the reaction was quenched with sat. aq. NaHCO3 solution and extracted with EtOAc. The combined organic layers were washed with brine, dried over MgSO4 and concentrated in vacuo. Purification with CC (KP-SIL™ from Biotage) using Hept/EtOAc (10/1) to EtOAc gives the desired compound as yellow oil.
Quantity
14.5 mL
Type
reactant
Reaction Step One
Quantity
49 mL
Type
reactant
Reaction Step One
Name
Quantity
336 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
84.8 mmol
Type
reactant
Reaction Step Three
Name
Quantity
84 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[Li]CCCC.[CH3:13][CH2:14][O:15][C:16]([CH3:18])=[O:17].[Cl:19][C:20]1[C:25]([CH:26]=[O:27])=[CH:24][CH:23]=[CH:22][N:21]=1>C1COCC1>[CH2:14]([O:15][C:16](=[O:17])[CH2:18][CH:26]([C:25]1[C:20]([Cl:19])=[N:21][CH:22]=[CH:23][CH:24]=1)[OH:27])[CH3:13]

Inputs

Step One
Name
Quantity
14.5 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
49 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
336 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CCOC(=O)C
Step Three
Name
Quantity
84.8 mmol
Type
reactant
Smiles
ClC1=NC=CC=C1C=O
Name
Quantity
84 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were dropwise added
WAIT
Type
WAIT
Details
After another 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The mixture was stirred at −78° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
STIRRING
Type
STIRRING
Details
After stirring for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with sat. aq. NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification with CC (KP-SIL™ from Biotage)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC(CC(O)C=1C(=NC=CC1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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